Cas no 2757959-19-4 (5-(Bromomethyl)-2,2-dimethyloxane)

5-(Bromomethyl)-2,2-dimethyloxane 化学的及び物理的性質
名前と識別子
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- EN300-37346350
- 5-(bromomethyl)-2,2-dimethyloxane
- 2757959-19-4
- 5-(Bromomethyl)-2,2-dimethyloxane
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- インチ: 1S/C8H15BrO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6H2,1-2H3
- InChIKey: SBWMLLFBWAHYQR-UHFFFAOYSA-N
- SMILES: BrCC1COC(C)(C)CC1
計算された属性
- 精确分子量: 206.03063g/mol
- 同位素质量: 206.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 2.2
5-(Bromomethyl)-2,2-dimethyloxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37346350-0.1g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
Enamine | EN300-37346350-0.5g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
Enamine | EN300-37346350-1.0g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
Enamine | EN300-37346350-10.0g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 | |
Enamine | EN300-37346350-0.05g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
Enamine | EN300-37346350-5.0g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
Enamine | EN300-37346350-2.5g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
Enamine | EN300-37346350-0.25g |
5-(bromomethyl)-2,2-dimethyloxane |
2757959-19-4 | 95.0% | 0.25g |
$538.0 | 2025-03-18 |
5-(Bromomethyl)-2,2-dimethyloxane 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
5-(Bromomethyl)-2,2-dimethyloxaneに関する追加情報
5-(Bromomethyl)-2,2-dimethyloxane: A Comprehensive Overview
The compound 5-(Bromomethyl)-2,2-dimethyloxane, identified by the CAS number No. 2757959-19-4, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. The molecule consists of a bromomethyl group attached to a dimethyloxane framework, which contributes to its versatile reactivity and functionalization capabilities.
Recent studies have highlighted the importance of 5-(Bromomethyl)-2,2-dimethyloxane in the synthesis of advanced materials. Researchers have explored its role as an intermediate in the production of polymers and specialty chemicals. The bromomethyl group serves as a reactive site, enabling the formation of covalent bonds with other functional groups. This property makes it an ideal candidate for use in click chemistry and other modular synthetic strategies.
The synthesis of 5-(Bromomethyl)-2,2-dimethyloxane involves a multi-step process that includes bromination and cyclization reactions. Scientists have optimized these steps to achieve high yields and purity levels. The compound's stability under various reaction conditions has been extensively studied, making it suitable for large-scale industrial applications.
In terms of applications, 5-(Bromomethyl)-2,2-dimethyloxane has found use in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to undergo nucleophilic substitution reactions has been leveraged to develop bioactive molecules with potential therapeutic benefits. Additionally, the compound is being investigated for its role in the development of advanced materials such as stimuli-responsive polymers and nanocomposites.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(Bromomethyl)-2,2-dimethyloxane. Quantum mechanical calculations have revealed that the bromomethyl group significantly influences the molecule's electronic properties, enhancing its reactivity towards nucleophiles and electrophiles alike.
The environmental impact of 5-(Bromomethyl)-2,2-dimethyloxane has also been a topic of interest among researchers. Studies have shown that the compound degrades under specific environmental conditions, reducing its persistence in ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, 5-(Bromomethyl)-2,2-dimethyloxane (CAS No. 2757959-19-4) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and reactivity make it a valuable tool in modern organic synthesis. As research continues to uncover new uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
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